Complera
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complera is a combination antiretroviral medication used for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection in adults. It consists of three active ingredients: emtricitabine, rilpivirine, and tenofovir disoproxil fumarate . This combination provides a complete regimen for patients who have not previously received antiretroviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Emtricitabine: This compound is synthesized through a multi-step process starting from cytosine.
Tenofovir Disoproxil Fumarate: This compound is synthesized by esterification of tenofovir with isopropyl alcohol, followed by reaction with fumaric acid to form the disoproxil fumarate ester.
Industrial Production Methods
The industrial production of Complera involves the large-scale synthesis of its three active ingredients, followed by their combination into a single tablet. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Rilpivirine can be reduced to its corresponding amine under specific conditions.
Substitution: Tenofovir disoproxil fumarate can undergo nucleophilic substitution reactions, particularly at the phosphate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are frequently employed in substitution reactions.
Major Products Formed
Emtricitabine Oxidation: Sulfoxide and sulfone derivatives.
Rilpivirine Reduction: Corresponding amine.
Tenofovir Disoproxil Fumarate Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Complera has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Complera exerts its effects through the combined action of its three active ingredients:
Emtricitabine: Inhibits HIV-1 reverse transcriptase by competing with the natural substrate, leading to termination of DNA chain elongation.
Rilpivirine: Binds to reverse transcriptase and inhibits its activity by inducing conformational changes.
Tenofovir Disoproxil Fumarate: Converts to tenofovir diphosphate in the body, which inhibits reverse transcriptase by competing with deoxyadenosine 5’-triphosphate.
Comparación Con Compuestos Similares
Complera is compared with other antiretroviral combinations such as Biktarvy and Descovy:
Uniqueness of this compound
This compound is unique due to its combination of three specific antiretroviral agents, providing a complete regimen for treatment-naive patients. Its formulation allows for once-daily dosing, which improves patient adherence .
List of Similar Compounds
- Biktarvy
- Descovy
- Atripla (contains efavirenz, emtricitabine, and tenofovir disoproxil fumarate)
- Genvoya (contains elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide)
Propiedades
Número CAS |
1436864-99-1 |
---|---|
Fórmula molecular |
C53H62FN14O17PS |
Peso molecular |
1249.2 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6.C19H30N5O10P.C8H10FN3O3S.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b4-3+;;;2-1+/t;14-;5-,6+;/m.10./s1 |
Clave InChI |
DQEFVRYFVZNIMK-FEDPJRJMSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.